Methyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3-fluoro-1-methyl-1H-pyrrole with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted pyrrole derivatives.
Oxidation Reactions: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction Reactions: Formation of pyrrole-2-methanol derivatives.
Scientific Research Applications
Methyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ester group can undergo hydrolysis to release the active pyrrole derivative, which can then interact with cellular targets, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-pyrrole-2-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-Fluoro-1H-pyrrole-2-carboxylate: Lacks the methyl ester group, affecting its reactivity and applications.
1-Methyl-1H-pyrrole-2-carboxylate: Lacks the fluorine atom, leading to variations in its chemical behavior.
Uniqueness
Methyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both the fluorine atom and the methyl ester group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H8FNO2 |
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Molecular Weight |
157.14 g/mol |
IUPAC Name |
methyl 3-fluoro-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C7H8FNO2/c1-9-4-3-5(8)6(9)7(10)11-2/h3-4H,1-2H3 |
InChI Key |
FIJVRVDHJRLXKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1C(=O)OC)F |
Origin of Product |
United States |
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